S-(11-Bromoundecyl) ethanethioate (CAS: 947150-46-1) is a bifunctional C11 alkyl linker featuring a thioacetate-protected sulfur pole and a reactive terminal bromide. In materials science and surface chemistry, it serves as a critical precursor for generating functionalized self-assembled monolayers (SAMs) on noble metal substrates . The 11-carbon backbone provides sufficient van der Waals interactions to ensure dense, crystalline-like packing, while the thioacetate group prevents premature oxidation during storage and chemical handling. This structural profile makes it a highly sought-after building block for synthesizing azide-terminated click-chemistry precursors, polymer brush initiators, and complex nanoparticle ligands where precise control over terminal functionality and high monomeric purity are required [1].
Generic substitution with the unprotected analog, 11-bromo-1-undecanethiol, frequently fails in procurement and scale-up due to the free thiol's susceptibility to oxidative disulfide cross-linking [1]. When subjected to basic conditions required for nucleophilic substitution at the bromide (e.g., azidation or amination), free thiols rapidly degrade, leading to significant yield losses and necessitating complex chromatographic purification. Furthermore, substituting with shorter-chain thioacetates, such as S-(4-bromobutyl) ethanethioate, compromises the thermodynamic stability of the resulting monolayer. The C4 chain lacks the necessary intermolecular van der Waals forces, resulting in disordered, liquid-like films with high defect densities that fail to provide adequate barrier properties or uniform functionalization sites [2].
The thioacetate group provides critical oxidative stability during downstream functionalization. When converting the terminal bromide to an azide using sodium azide under basic conditions, S-(11-Bromoundecyl) ethanethioate maintains >95% monomeric integrity [1]. In contrast, the unprotected 11-bromo-1-undecanethiol exhibits 20-40% disulfide cross-linking under identical conditions.
| Evidence Dimension | Monomer retention during basic nucleophilic substitution |
| Target Compound Data | >95% monomer retention (thioacetate remains intact) |
| Comparator Or Baseline | 11-bromo-1-undecanethiol (20-40% disulfide formation) |
| Quantified Difference | Up to 40% higher usable monomer yield |
| Conditions | Reaction with NaN3 in polar aprotic solvents at mildly elevated temperatures |
Allows buyers to synthesize complex terminal-functionalized linkers without the yield losses and purification bottlenecks associated with free thiols.
The 11-carbon alkyl chain is essential for forming highly ordered SAMs. Spectroscopic and ellipsometric data demonstrate that C11 chains form densely packed, crystalline-like monolayers on Au(111) surfaces due to strong intermolecular van der Waals forces [1]. Conversely, shorter analogs like S-(4-bromobutyl) ethanethioate form highly disordered, liquid-like monolayers with significant pinhole defects.
| Evidence Dimension | Monolayer packing density and structural order |
| Target Compound Data | C11 chain forms a densely packed, crystalline-like monolayer |
| Comparator Or Baseline | S-(4-bromobutyl) ethanethioate (C4 chain) forms a disordered, liquid-like monolayer |
| Quantified Difference | C11 provides a structurally rigid barrier; C4 lacks sufficient chain-chain interaction |
| Conditions | Chemisorption on planar gold (Au 111) substrates |
Procuring the C11 variant is essential for applications requiring robust, impermeable, and highly ordered surface coatings, such as electrochemical sensors.
S-(11-Bromoundecyl) ethanethioate serves as a highly efficient, direct precursor for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). The terminal bromide acts as a ready-made initiator site, allowing for immediate polymer brush growth upon SAM formation [1]. Utilizing hydroxyl- or carboxyl-terminated thiols requires 2-3 additional post-assembly modification steps (e.g., esterification with 2-bromoisobutyryl bromide), which often suffer from incomplete surface conversion yields (<70%).
| Evidence Dimension | Initiator site availability and process steps |
| Target Compound Data | Direct, 1-step route to a bromo-terminated SAM ready for ATRP |
| Comparator Or Baseline | Hydroxyl/carboxyl-terminated thiols (require 2-3 additional post-assembly steps) |
| Quantified Difference | Eliminates 1-2 synthetic steps and avoids incomplete surface conversion |
| Conditions | Preparation of macroinitiator surfaces for controlled radical polymerization |
Significantly reduces manufacturing time and improves the reproducibility of polymer brush grafting densities.
Directly following from its superior oxidative stability, this compound is the preferred starting material for nucleophilic substitution with sodium azide. It enables the scalable production of click-ready linkers without the disulfide contamination that plagues free-thiol alternatives [1].
Leveraging the efficiency of its terminal bromide, this compound is used to create densely packed, bromo-terminated monolayers on gold substrates. These surfaces subsequently act as direct initiators for the controlled growth of polymer brushes used in antifouling coatings or responsive smart surfaces [2].
Relying on the dense packing driven by the C11 chain, this material ensures the formation of a defect-free, insulating barrier on gold electrodes. This structural integrity is critical for minimizing background current and enhancing sensor signal-to-noise ratios in diagnostic devices [3].
Corrosive;Environmental Hazard